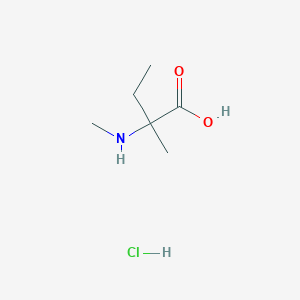

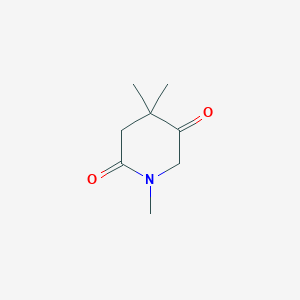

![molecular formula C18H20N4O5 B2582243 N-(2,2-dimethoxyethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921829-68-7](/img/structure/B2582243.png)

N-(2,2-dimethoxyethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrrolo[3,2-d]pyrimidines are a class of compounds that have been studied for many years as potential lead compounds for the development of antiproliferative agents . They are sterically and electronically similar to the naturally occurring purine nucleobases, with the exception of a hydrogen-bond donating moiety at N5 .

Synthesis Analysis

The synthesis of related compounds often involves reactions with amines and other reagents . For example, one method for synthesizing thieno[2,3-d]pyrimidine-2,4-diol involves reacting methyl 2-aminothiophene-3-carboxylate with urea .Molecular Structure Analysis

The molecular structure of pyrrolo[3,2-d]pyrimidines is characterized by a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions .Chemical Reactions Analysis

The chemical reactions involving pyrrolo[3,2-d]pyrimidines can be quite diverse, depending on the specific substituents present on the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, the 1H-NMR and 13C-NMR spectra can provide information about the types of atoms present and their connectivity .Scientific Research Applications

Synthesis and Biological Evaluation

A study focused on the synthesis of novel compounds, including analogs of N-(2,2-dimethoxyethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide, for potential biological activities. These compounds were evaluated for their analgesic and anti-inflammatory properties, demonstrating significant inhibitory activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

DNA Recognition and Binding

Another study explored the use of pyrrole−imidazole polyamides, structurally similar to this compound, for DNA recognition. These compounds demonstrated the ability to bind to specific DNA sequences in the minor groove, indicating potential applications in gene expression control (Swalley, Baird, & Dervan, 1996).

Antiviral Activity

Research on analogs of the compound showed activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). The study highlights the potential of these compounds in developing antiviral agents (Renau et al., 1996).

Material Science Applications

A study involving a compound with a similar molecular structure to this compound was used to synthesize polyamides and polyimides. These materials exhibited good thermal stability and solubility in polar solvents, suggesting applications in the field of material science (Yang & Lin, 1994).

Anticancer and Anti-Inflammatory Properties

Novel pyrazolopyrimidines derivatives, related to the structure of this compound, were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showing potential as therapeutic agents (Rahmouni et al., 2016).

Molecular Structural Studies

Research on thiazolo[3, 2-a]pyrimidines, structurally related to this compound, provided insights into the conformational features and supramolecular aggregation of these compounds. This study has implications for understanding molecular interactions and structure-activity relationships (Nagarajaiah & Begum, 2014).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(2,2-dimethoxyethyl)-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O5/c1-21-10-12(16(23)19-9-13(26-2)27-3)14-15(21)17(24)22(18(25)20-14)11-7-5-4-6-8-11/h4-8,10,13H,9H2,1-3H3,(H,19,23)(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPUFMIVHUQCLCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3)C(=O)NCC(OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

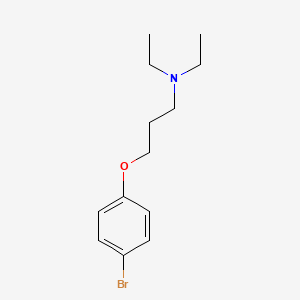

![3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2582162.png)

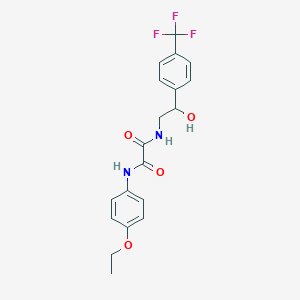

![{2-[4-(4-Fluorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine](/img/structure/B2582169.png)

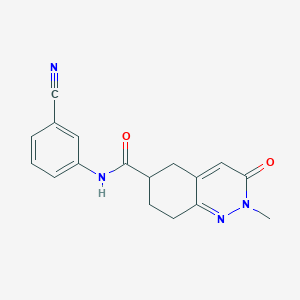

![N-[1-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2582170.png)

![Tert-butyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B2582173.png)

![2-[Acetyl(cyclopropyl)amino]-2-(3,5-dichlorophenyl)acetic acid](/img/structure/B2582175.png)

![2,6-difluoro-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2582177.png)

![3-[(4-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2582183.png)